Oxalysine vs. L-Lysine: Selective RNA Synthesis Inhibition with Stereospecific Reversal
Oxalysine acts as a potent and selective inhibitor of RNA synthesis in Candida albicans, whereas it exhibits only weak inhibition of protein synthesis and no effect on DNA synthesis [1]. This selectivity profile differs markedly from classical lysine antimetabolites that typically inhibit protein synthesis broadly. Critically, the inhibition of RNA synthesis by oxalysine is reversed by L-lysine but not by D-lysine, demonstrating stereospecific competition at the biological target and confirming that oxalysine's mechanism is not due to non-specific cytotoxicity [2].
| Evidence Dimension | Inhibition of macromolecular synthesis in Candida albicans |
|---|---|
| Target Compound Data | Potent inhibition of RNA synthesis; weak inhibition of protein synthesis; no inhibition of DNA synthesis |
| Comparator Or Baseline | L-lysine (reversal agent): complete reversal of RNA synthesis inhibition; D-lysine: no reversal |
| Quantified Difference | Selective RNA synthesis inhibition with stereospecific reversal by L-lysine only |
| Conditions | In vitro; Candida albicans; biochemical incorporation assays using radiolabeled precursors |
Why This Matters
Procurement decisions for antifungal mechanism-of-action studies require compounds with defined, selective biochemical targets; oxalysine's RNA-specific inhibition and stereospecific lysine competition provide a clean experimental tool not achievable with non-selective lysine analogs.
- [1] Zheng H, et al. The lysine analog L-oxalysine is an inhibitor of RNA synthesis. Int J Biochem. 1992;24(1):145-149. View Source
- [2] Zheng H, et al. The lysine analog L-oxalysine is an inhibitor of RNA synthesis. Int J Biochem. 1992;24(1):145-149. (Stereospecific reversal by L-lysine). View Source
